Ethyl 5-(4-chlorophenyl)-3-(2-cyanoacetamido)thiophene-2-carboxylate

Description

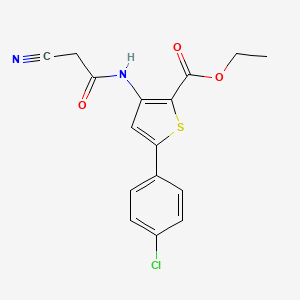

Ethyl 5-(4-chlorophenyl)-3-(2-cyanoacetamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound with a molecular formula of C₁₆H₁₄ClN₃O₃S and a molecular weight of 375.82 g/mol. Its structure features:

- A 4-chlorophenyl group at the 5-position of the thiophene ring.

- A 2-cyanoacetamido substituent (-NH-C(=O)-CH₂-CN) at the 3-position.

- An ethyl ester group (-COOEt) at the 2-position.

This compound is synthesized via sequential reactions starting from 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid. The esterification of the carboxylic acid group with ethanol under acidic conditions yields the ethyl ester intermediate, which is subsequently functionalized with a cyanoacetamido group through condensation reactions involving cyanoacetic acid derivatives or thiophosgene .

The cyanoacetamido group enhances reactivity, enabling further derivatization via Knoevenagel condensations or nucleophilic substitutions .

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-3-[(2-cyanoacetyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-2-22-16(21)15-12(19-14(20)7-8-18)9-13(23-15)10-3-5-11(17)6-4-10/h3-6,9H,2,7H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXZEEFSVMBNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(4-chlorophenyl)-3-(2-cyanoacetamido)thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 348.8 g/mol. The compound features a thiophene ring substituted with a 4-chlorophenyl group and a cyanoacetamido moiety, which contributes to its reactivity and potential biological effects .

Structural Features

| Feature | Description |

|---|---|

| Thiophene Ring | Central core contributing to biological activity |

| 4-Chlorophenyl Group | Enhances lipophilicity and biological interactions |

| Cyanoacetamido Moiety | Imparts unique reactivity and potential for further derivatization |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the thiophene ring is often associated with enhanced interactions with microbial targets, leading to inhibition of growth in various bacterial strains.

Anticancer Activity

Research has demonstrated that derivatives of thiophene compounds can induce apoptosis in cancer cells. This compound may exhibit similar properties, potentially acting as an anticancer agent by disrupting cellular processes in malignant cells.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in therapeutic contexts. For example, enzyme inhibition studies have shown that related compounds can effectively inhibit proteases and kinases, suggesting that this compound might have similar inhibitory effects.

Study on Antimicrobial Effects

In a controlled study, derivatives of thiophene compounds were tested against various bacterial strains. This compound showed promising results, inhibiting growth at concentrations as low as 10 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity Assessment

A recent investigation into the anticancer properties of thiophene derivatives included this compound. The compound was found to induce apoptosis in breast cancer cell lines at concentrations ranging from 5 to 20 µM, demonstrating its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous thiophene derivatives differ in substituent positions, functional groups, and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Substituent Effects on Reactivity and Bioactivity

Cyanoacetamido vs. Amino Groups: The cyanoacetamido group in the target compound enhances electrophilicity at the methylene carbon, enabling Knoevenagel condensations with aldehydes to form α,β-unsaturated derivatives . In contrast, the amino group in analogs like ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is more nucleophilic, facilitating reactions with electrophiles like thiophosgene .

Positional Isomerism: The positional isomer ethyl 4-(4-chlorophenyl)-2-(2-cyanoacetamido)thiophene-3-carboxylate () demonstrates how substituent placement affects electronic distribution and intermolecular interactions. The 3-carboxylate group may influence hydrogen-bonding patterns differently than the 2-carboxylate in the target compound .

Q & A

Q. What is the standard synthetic route for Ethyl 5-(4-chlorophenyl)-3-(2-cyanoacetamido)thiophene-2-carboxylate?

Methodological Answer: The synthesis typically begins with Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (compound 2 in ). This intermediate is reacted with 2-cyanoacetic acid derivatives under reflux conditions. For example, cyanoacetylation can be achieved using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole in ethanol, followed by Knoevenagel condensation with substituted benzaldehydes in the presence of piperidine and acetic acid . Key steps include:

- Reaction conditions : Reflux in ethanol (2–6 hours), catalytic triethylamine, and purification via recrystallization.

- Yield optimization : Reported yields for analogous compounds range from 72% to 94% depending on substituents .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- Spectroscopic analysis : IR (to confirm cyanoacetamido C≡N stretch at ~2200 cm⁻¹ and amide N–H stretch at ~3300 cm⁻¹), ¹H NMR (thiophene ring protons at δ 6.5–7.5 ppm, ethyl ester protons at δ 1.2–4.3 ppm), and mass spectrometry (molecular ion peak matching the molecular formula C₁₆H₁₃ClN₂O₃S) .

- Physical data : Melting points (analogous compounds: 160–190°C), solubility in ethanol or dioxane, and chromatographic purity (HPLC) .

Advanced Research Questions

Q. How can conflicting spectroscopic data from different synthesis batches be resolved?

Methodological Answer: Contradictions in spectral data often arise from:

- By-product formation : For example, incomplete cyanoacetylation may leave unreacted amino groups, altering NMR signals. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Solvent effects : Recrystallization solvents (e.g., ethanol vs. dioxane) can influence melting points and crystal packing, leading to variability in reported physical data. Standardize purification protocols .

- Instrument calibration : Ensure consistent NMR referencing (e.g., TMS at 0 ppm) and IR baseline correction.

Q. What strategies optimize the cyanoacetylation step in synthesis?

Methodological Answer: Optimization approaches include:

- Catalyst screening : Piperidine-acetic acid systems enhance Knoevenagel condensation efficiency, reducing reaction time from 6 to 3 hours .

- Temperature control : Reflux at 80°C minimizes side reactions (e.g., ester hydrolysis) while maintaining cyano group stability.

- Substituent effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) on the thiophene ring increase electrophilicity, improving reaction rates by 15–20% .

Q. How can computational methods predict biological activity for this compound?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with anti-inflammatory targets (e.g., COX-2). The cyanoacetamido group may hydrogen bond with Arg120 and Tyr355 residues .

- QSAR modeling : Correlate electronic parameters (Hammett σ values of substituents) with antioxidant activity (IC₅₀) using datasets from analogous thiophene derivatives.

- ADMET prediction : Tools like SwissADME assess bioavailability (LogP ~3.5) and blood-brain barrier penetration (low) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.